molecular formula C14H13NO3 B13926984 Methyl 5-methoxy-2-(4-pyridinyl)benzoate CAS No. 1214329-63-1

Methyl 5-methoxy-2-(4-pyridinyl)benzoate

Cat. No.: B13926984
CAS No.: 1214329-63-1
M. Wt: 243.26 g/mol
InChI Key: VFYRENCTIXUNAH-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-(4-pyridinyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group at the 5th position of the benzoate ring and a pyridinyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-(4-pyridinyl)benzoate typically involves the esterification of 5-methoxy-2-(4-pyridinyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-(4-pyridinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-methoxy-2-(4-pyridinyl)benzoic acid.

    Reduction: Methyl 5-methoxy-2-(4-pyridinyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-2-(4-pyridinyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-(4-pyridinyl)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and pyridinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-1H-benzimidazole.

    Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the pyridinyl group.

Uniqueness

Methyl 5-methoxy-2-(4-pyridinyl)benzoate is unique due to the presence of both methoxy and pyridinyl groups, which confer specific chemical and biological properties

Properties

CAS No.

1214329-63-1

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 5-methoxy-2-pyridin-4-ylbenzoate

InChI

InChI=1S/C14H13NO3/c1-17-11-3-4-12(10-5-7-15-8-6-10)13(9-11)14(16)18-2/h3-9H,1-2H3

InChI Key

VFYRENCTIXUNAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)OC

Origin of Product

United States

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